molecular formula C22H22N4O4 B2874627 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 1170490-72-8

3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide

Cat. No.: B2874627
CAS No.: 1170490-72-8
M. Wt: 406.442
InChI Key: BGCZYILKEIDIAQ-UHFFFAOYSA-N
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Description

3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Biological Activity

The compound 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structural activity relationships.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxamide group and a benzo[d][1,3]dioxole moiety linked through an oxadiazole. The structural formula can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

This structure is significant as it combines various pharmacophores that may contribute to its biological effects.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties. For instance, research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor activity against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study reported that compounds similar to the target molecule exhibited IC50 values significantly lower than standard drugs like doxorubicin. For example:
    • HepG2 Cell Line : IC50 = 2.38 µM
    • HCT116 Cell Line : IC50 = 1.54 µM
    • MCF7 Cell Line : IC50 = 4.52 µM
      These values indicate a strong antiproliferative effect compared to the reference drug (IC50 for doxorubicin: 7.46 µM for HepG2) .
  • Mechanisms of Action : The anticancer mechanisms were elucidated through:
    • EGFR Inhibition : The compound showed potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
    • Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
    • Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induced G0/G1 phase arrest in cancer cells.
    • Mitochondrial Pathway Activation : The expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were altered, suggesting activation of the mitochondrial apoptosis pathway .

Structural Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural components:

Structural FeatureBiological Activity
Benzo[d][1,3]dioxole moietyEnhances antitumor activity
Oxadiazole linkageContributes to cytotoxic effects
Piperidine coreIncreases binding affinity to targets

This relationship underscores the importance of specific structural elements in enhancing the biological efficacy of the compound.

Additional Biological Activities

Beyond anticancer effects, derivatives of benzo[d][1,3]dioxole have been studied for other biological activities:

  • Antimicrobial Activity : Some compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .
  • Anti-inflammatory Properties : Certain derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting anti-inflammatory potential .

Properties

IUPAC Name

3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-4-2-6-17(10-14)23-22(27)26-9-3-5-16(12-26)21-25-24-20(30-21)15-7-8-18-19(11-15)29-13-28-18/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCZYILKEIDIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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